molecular formula C22H33ClN2O4 B2493932 ethyl 5-(2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy)-1,2-dimethyl-1H-indole-3-carboxylate hydrochloride CAS No. 1052407-31-4

ethyl 5-(2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy)-1,2-dimethyl-1H-indole-3-carboxylate hydrochloride

Cat. No. B2493932
CAS RN: 1052407-31-4
M. Wt: 424.97
InChI Key: RZKGATFYRKNIHD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related ethyl 5-hydroxyindole-3-carboxylate derivatives involves strategic modifications to enhance their inhibitory effects on human 5-lipoxygenase, an enzyme linked to pro-inflammatory leukotrienes, making them attractive for treating inflammatory and allergic diseases. Substituents at the phenylthiomethyl ring significantly influence compound potency, with methyl or chlorine groups in ortho- and ortho/para-positions being most favorable. One notable compound, ethyl 5-hydroxy-2-(mesitylthiomethyl)-1-methyl-1H-indole-3-carboxylate, showed potent activity in cell-free assays and suppressed 5-LO product synthesis in polymorphonuclear leukocytes (Peduto et al., 2014).

Molecular Structure Analysis

Polymorphism in related compounds, such as ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, presents challenges in analytical and physical characterization. However, capillary powder X-ray diffraction (PXRD) and solid-state nuclear magnetic resonance (SSNMR) studies help differentiate and characterize these polymorphic forms, providing insights into the molecular structure of these complex compounds (Vogt et al., 2013).

Chemical Reactions and Properties

The reactivity of related ethyl indole-3-carboxylates with dinucleophiles has been explored, revealing high yields of esters and carboxylic acids upon reaction with hydroxylamine hydrochloride, showcasing the versatility of these compounds in synthetic chemistry (Schenone et al., 1991). Additionally, structural optimization has led to novel benzo[g]indole-3-carboxylates, like ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate, which efficiently inhibits 5-lipoxygenase activity, indicating a valuable approach to developing anti-inflammatory therapeutics (Karg et al., 2009).

Physical Properties Analysis

The physical properties of these compounds, including solubility, stability in aqueous solutions, and binding to plasma proteins, are critical for their pharmacological efficacy. Preclinical testing of AV0038, a compound with a similar structure, showed it possesses attractive pharmacological properties as an anti-influenza drug candidate, indicating the importance of understanding these physical properties for drug development (Ivashchenko et al., 2014).

properties

IUPAC Name

ethyl 5-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]-1,2-dimethylindole-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O4.ClH/c1-5-27-22(26)21-16(3)23(4)20-7-6-18(12-19(20)21)28-14-17(25)13-24-10-8-15(2)9-11-24;/h6-7,12,15,17,25H,5,8-11,13-14H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKGATFYRKNIHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CN3CCC(CC3)C)O)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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